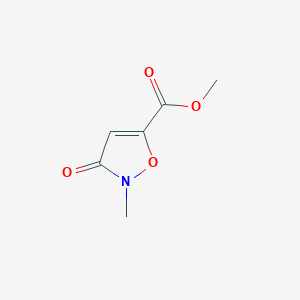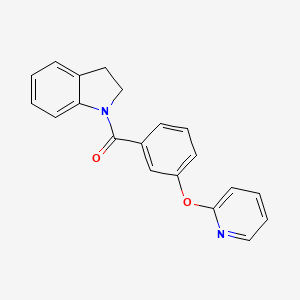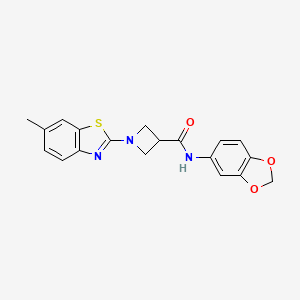
(2-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic molecule. Its structure incorporates a fluorinated phenyl ring, an imidazolyl thioether, and a piperidinyl methanone moiety, suggesting potential biological activity and industrial significance.
Mecanismo De Acción
Target of Action
It’s worth noting that imidazole-containing compounds, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected
Pharmacokinetics
Imidazole moiety is known to be highly soluble in water and other polar solvents , which could potentially influence the compound’s bioavailability
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of (2-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically starts with commercially available starting materials. The process might involve:
Formation of Imidazolyl Thioether: : Reacting 1-methyl-1H-imidazole with a suitable thiolating agent.
Substitution Reaction: : Introducing the fluorophenyl group via nucleophilic aromatic substitution.
Piperidinyl Methanone Formation: : Synthesizing the piperidine derivative and attaching it via a carbonyl linkage, often under basic conditions to facilitate nucleophilic attack.
Industrial Production Methods For large-scale production, optimizing reaction conditions, catalysts, and solvent choices is crucial. Continuous flow chemistry or batch processes can be adapted to ensure scalability and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The imidazole and piperidine rings can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: : The carbonyl group is reducible under conditions such as catalytic hydrogenation.
Substitution: : The fluorophenyl group is prone to various substitution reactions, both electrophilic and nucleophilic.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Bases/Acids: : Sodium hydroxide, hydrochloric acid for pH control and catalysis.
Major Products Oxidation or reduction typically alters the imidazole or piperidine components, creating derivatives with different pharmacological properties.
Aplicaciones Científicas De Investigación
(2-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone finds diverse applications:
Chemistry: : As an intermediate for more complex compounds.
Biology: : Studied for its potential binding to biomolecules, possibly influencing enzyme activity.
Medicine: : Investigated for its potential therapeutic effects due to its multi-functional groups, particularly in neuropharmacology.
Industry: : As a starting material in the synthesis of agrochemicals or pharmaceuticals.
Comparación Con Compuestos Similares
Compared to other fluorophenyl derivatives or imidazole-containing compounds, (2-fluorophenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone stands out due to its unique multi-ring structure and diverse reactivity:
Similar Compounds: : Other fluorophenyl-based molecules, imidazole derivatives, and piperidine-based compounds.
Uniqueness: : The combination of functional groups provides a scaffold for potential biological activity and chemical reactivity not seen in simpler analogs.
Propiedades
IUPAC Name |
(2-fluorophenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c1-20-11-8-19-17(20)23-12-13-6-9-21(10-7-13)16(22)14-4-2-3-5-15(14)18/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMRJRJKENANTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2888289.png)
![[(3-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2888290.png)

![1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one](/img/structure/B2888293.png)
![9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888294.png)




![5-methyl-2-[3-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888302.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2888305.png)
![N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2888307.png)

